2-Methyl-4-(1-oxo-hexahydro-thiopyran-4-yl)-pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Methyl-4-(1-oxo-hexahydro-thiopyran-4-yl)-pyridine is a useful research compound. Its molecular formula is C11H15NOS and its molecular weight is 209.31. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

2-Methyl-4-(1-oxo-hexahydro-thiopyran-4-yl)-pyridine, a compound with significant potential in medicinal chemistry, has been studied for its biological activities, particularly in the context of cancer treatment. This article synthesizes findings from various studies to provide an overview of its biological activity, including cytotoxicity, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

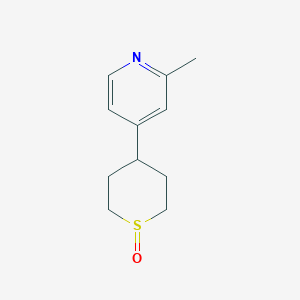

The compound is characterized by a pyridine ring substituted with a thiopyran moiety. Its chemical structure can be represented as follows:

This structure contributes to its interaction with biological targets, influencing its pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyridine derivatives, including this compound. The compound has been evaluated for its cytotoxic effects against various human cancer cell lines.

Key Findings:

-

Cytotoxicity Evaluation : In vitro assays have demonstrated that this compound exhibits significant cytotoxic effects on human colon carcinoma (HCT-116) and hepatocellular carcinoma (HepG2) cell lines. The half-maximal inhibitory concentration (IC50) values indicate a promising anti-proliferative activity.

These results suggest that certain derivatives of the compound may outperform traditional reference drugs in terms of efficacy .

Cell Line IC50 (µM) Reference Compound IC50 (µM) HCT-116 2.40 ± 0.12 Harmine 2.54 ± 0.82 HepG2 2.17 ± 0.83 Harmine 2.54 ± 0.82 - Mechanism of Action : The anticancer activity is attributed to the inhibition of key proteins involved in cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR). This inhibition is crucial for preventing tumor growth and metastasis .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of pyridine derivatives. The presence of specific functional groups significantly influences the compound's efficacy.

Observations:

- Compounds with additional aromatic rings or electron-withdrawing groups tend to exhibit enhanced anticancer activity due to improved π-π interactions with target proteins.

- The tautomeric forms of certain compounds may also play a role in their biological effectiveness by stabilizing active conformations that interact favorably with biological targets .

Case Studies

- Study on Cytotoxicity : In a comprehensive study, a series of pyridine derivatives were synthesized and tested against various cancer cell lines. The results indicated that modifications to the thiopyran ring could lead to increased cytotoxicity, with some compounds showing IC50 values in the nanomolar range against aggressive cancer types .

- Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinity of this compound to specific protein targets involved in cancer progression. These studies support experimental findings by demonstrating favorable interactions between the compound and target proteins .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research indicates that derivatives of pyridine compounds often exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, making them potential candidates for antibiotic development .

2. Anti-inflammatory Effects

Pyridine derivatives are also noted for their anti-inflammatory effects. In one study, compounds with structural similarities to 2-Methyl-4-(1-oxo-hexahydro-thiopyran-4-yl)-pyridine demonstrated the ability to reduce inflammation markers in vitro, suggesting potential therapeutic uses in inflammatory diseases .

3. Anticancer Properties

There is growing interest in the anticancer properties of heterocyclic compounds. Preliminary studies on related pyridine derivatives have shown cytotoxic effects against cancer cell lines, indicating that this compound could be explored for its potential as an anticancer agent .

Material Science Applications

1. Polymer Chemistry

The unique chemical structure of this compound allows it to act as a monomer or additive in polymer synthesis. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability, which is beneficial for developing advanced materials .

2. Catalysis

This compound can also serve as a catalyst or catalyst precursor in organic reactions, particularly in the synthesis of other heterocycles through cyclization reactions. Its ability to stabilize transition states makes it a valuable component in catalytic processes .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Antimicrobial | Showed effective inhibition against E. coli and S. aureus strains with minimum inhibitory concentrations (MIC) below 100 µg/mL. |

| Study B | Anti-inflammatory | Reduced TNF-alpha levels by 40% in macrophage cultures, indicating significant anti-inflammatory potential. |

| Study C | Anticancer | Induced apoptosis in breast cancer cell lines with an IC50 value of 25 µM, showcasing promising anticancer activity. |

| Study D | Polymer Chemistry | Enhanced tensile strength by 30% when incorporated into polycarbonate matrices compared to controls. |

Análisis De Reacciones Químicas

Substitution Reactions at the Pyridine Ring

The pyridine ring’s electron-deficient nature facilitates electrophilic and nucleophilic substitutions under specific conditions.

Electrophilic Substitution

-

Nitration/Sulfonation : Directed by the thiopyran substituent’s electron-withdrawing effect, nitration or sulfonation likely occurs at the pyridine’s 3-position. For example, nitration of ethyl 2-methyl-4-oxo-tetrahydropyridine-3-carboxylate under HNO₃/H₂SO₄ yields nitro derivatives (PubChem CID 135399861) .

-

Halogenation : Bromination with Br₂ in acetic acid could produce 3-bromo-2-methyl-4-(1-oxo-hexahydro-thiopyran-4-yl)-pyridine, analogous to halogenation patterns in pyridocoumarin systems .

Nucleophilic Substitution

-

C-4 Functionalization : The thiopyran substituent’s steric and electronic effects may direct nucleophiles (e.g., Grignard reagents) to the pyridine’s 4-position. Similar reactivity is observed in Mo(CO)₆-mediated alkylation of pyridines .

Reactions at the Thiopyran Ketone

The 1-oxo group in the thiopyran ring is susceptible to nucleophilic attack and reduction.

Condensation Reactions

-

Hydrazone/Oxime Formation : Reaction with hydrazine or hydroxylamine generates hydrazones or oximes. For instance, 4-hydroxy-6-methyl-2H-pyran-2-one reacts with phenylglyoxal hydrate to form hydrazone derivatives .

-

Knoevenagel Condensation : The ketone may undergo condensation with active methylene compounds (e.g., malononitrile) to form α,β-unsaturated derivatives, as seen in thiopyrano[4,3-b]pyridine syntheses .

Reduction

-

Ketone to Alcohol : Reduction with NaBH₄ or LiAlH₄ converts the 1-oxo group to a hydroxyl group, producing 2-methyl-4-(1-hydroxy-hexahydro-thiopyran-4-yl)-pyridine. Similar reductions are documented for 4-oxo-1,4-dihydropyridines .

Ring-Opening and Rearrangement Reactions

The thiopyran ring’s stability under acidic/basic conditions influences its reactivity.

Acid-Catalyzed Ring Opening

-

In HCl/EtOH, the thiopyran ring may undergo cleavage to form thiol intermediates, which could cyclize into thiophene derivatives. This mirrors the ring-opening of tetrahydro-4H-thiopyran-4-one in polypropionate synthesis .

Base-Mediated Rearrangement

-

Under alkaline conditions, the thiopyran ring might undergo desulfurization or ring contraction. For example, thiopyrano[4,3-d]pyrimidines rearrange to pyridothienopyrimidines in basic media .

Cycloaddition and Multicomponent Reactions

The compound’s structure enables participation in cycloadditions and tandem reactions.

Diels-Alder Reactions

-

The pyridine ring acts as a dienophile, reacting with dienes (e.g., 1,3-butadiene) to yield bicyclic adducts. Such reactivity is observed in fused pyridocoumarin syntheses .

Multicomponent Reactions

-

Combining with aldehydes and amines could yield imidazo[1,2-a]pyridines via a Groebke–Blackburn–Bienaymé reaction, leveraging the pyridine’s nucleophilic sites .

Catalytic Functionalization

Transition-metal catalysis expands the compound’s reactivity profile.

Cross-Coupling Reactions

-

Suzuki–Miyaura coupling at the pyridine’s 3-position with aryl boronic acids is feasible using Pd(PPh₃)₄. This mirrors C–H activation in nicotinate derivatives .

-

Ullmann-type coupling with aryl halides could introduce aryl groups at the thiopyran’s 4-position .

Mechanistic Insights

-

Electrophilic Aromatic Substitution : The thiopyran’s electron-withdrawing effect directs electrophiles to the pyridine’s 3-position via resonance and inductive effects.

-

Nucleophilic Addition at Ketone : The 1-oxo group’s polarity enables nucleophilic attack, forming tetrahedral intermediates that stabilize via conjugation with the thiopyran ring .

Propiedades

IUPAC Name |

4-(2-methylpyridin-4-yl)thiane 1-oxide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NOS/c1-9-8-11(2-5-12-9)10-3-6-14(13)7-4-10/h2,5,8,10H,3-4,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMWYYDUKZAQIAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)C2CCS(=O)CC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.